molecular formula C9H10N2O4 B457525 methyl N-(4-methyl-3-nitrophenyl)carbamate CAS No. 63379-18-0

methyl N-(4-methyl-3-nitrophenyl)carbamate

Cat. No. B457525
Key on ui cas rn: 63379-18-0
M. Wt: 210.19g/mol
InChI Key: LBOMLFVUWZSOJN-UHFFFAOYSA-N
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Patent
US04600797

Procedure details

100 ml of methylene chloride are introduced into a 2 l four-necked flask equipped with a stirrer, reflux condenser, thermometer and two dropping funnels, and 165.2 g (1 mol) of 4-tolylcarbamic acid methyl ester, dissolved in 500 ml of methylene chloride, and 102.9 g of 98% strength (1.6 mols) nitric acid dissolved in 200 ml of methylene chloride are added simultaneously in the course of 1 hour, at 10° C. and under normal pressure, the temperature being maintained by external cooling. After completion of the dropwise addition, the nitration mixture is allowed to come to 20° C. and is stirred for a further 1.75 hours, and the solution obtained is allowed to run, with stirring, into dilute sodium hydroxide solution, consisting of 480 ml of water and 144 g (3.6 mols) of NaOH, at 50° to 60° C., in the course of which methylene chloride distils off with a small amount of water. After the entire quantity of methylene chloride has distilled off, the temperature is raised to 95° C. and is maintained for 3 hours, whilst at the same time the methanol formed on hydrolysis of the 2-nitro-4-tolylcarbamic acid methyl ester to give the amino group is distilled off. The mixture is cooled to 60° C. and stirred for a further 30 minutes at 60° C., and the product is filtered off and washed alkali-free with water. The moist product is dried to constant weight in vacuo at 60° C. Yield: 145.4 g of dry product (94.9% of theory); purity: 99.3%.
Quantity
165.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.6 mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
480 mL
Type
reactant
Reaction Step Four
Name
Quantity
144 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1.[N+:13]([O-])([OH:15])=[O:14].[OH-].[Na+].O>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([N+:13]([O-:15])=[O:14])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
165.2 g
Type
reactant
Smiles
COC(NC1=CC=C(C=C1)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.6 mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
480 mL
Type
reactant
Smiles
O
Name
Quantity
144 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
is stirred for a further 1.75 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
are added simultaneously in the course of 1 hour, at 10° C. and under normal pressure
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained by external cooling
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
to come to 20° C.
CUSTOM
Type
CUSTOM
Details
the solution obtained
CUSTOM
Type
CUSTOM
Details
distils off with a small amount of water
DISTILLATION
Type
DISTILLATION
Details
After the entire quantity of methylene chloride has distilled off
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 3 hours, whilst at the same time the methanol
Duration
3 h

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
COC(NC1=CC(=C(C=C1)C)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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